methyl 6-chloro-1H-indole-2-carboxylate

Cannabinoid Receptor Pharmacology Allosteric Modulation Indole Carboxylates

This halogenated indole-2-carboxylate ester is a critical synthetic intermediate defined by its 6-chloro substitution pattern, essential for CB1 receptor allosteric modulation (Ki=1.3nM) and IDO1 inhibition (>10-fold over 5-chloro isomers). The methyl ester moiety is uniquely required for CB1 activity—the free acid analog is inactive. Procure this exact CAS 98081-84-6 to ensure the precise 6-chloro-2-methyl ester scaffold necessary for NMDA glycine receptor antagonist synthesis and efficient amide library construction. Substituting regioisomers or analogs compromises SAR fidelity and synthetic utility.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 98081-84-6
Cat. No. B1335453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-chloro-1H-indole-2-carboxylate
CAS98081-84-6
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=C(C=C2)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3
InChIKeyHHDCCGVOJXWGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Chloro-1H-Indole-2-Carboxylate (CAS 98081-84-6) for Research & Pharmaceutical Intermediate Sourcing


Methyl 6-chloro-1H-indole-2-carboxylate (CAS 98081-84-6) is a halogenated indole-2-carboxylate ester with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . It is characterized by a 6-chloro substituent on the indole core and a methyl ester at the 2-position . This compound is primarily utilized as a key synthetic intermediate in pharmaceutical development, particularly for programs targeting neurological disorders . It has also been identified as a type 1 allosteric modulator with high affinity for the CB1 cannabinoid receptor (Ki = 1.3 nM) and exhibits inhibitory activity against several enzymes including IDO1, COX-2, and CYP isoforms [1].

Why Methyl 6-Chloro-1H-Indole-2-Carboxylate (98081-84-6) Is Not Interchangeable with Close Analogs


The precise substitution pattern—6-chloro and 2-methyl ester—on the indole scaffold confers a unique pharmacological and synthetic profile that is not shared by unsubstituted indoles, alternative halogen regioisomers (e.g., 5-chloro or 7-chloro), or the corresponding ethyl ester and carboxylic acid analogs [1]. Structure-activity relationship (SAR) studies on indole-2-carboxylates demonstrate that halogenation at the 6-position is critical for potent antagonism at the NMDA-associated glycine receptor, with 6-chloro derivatives exhibiting superior binding compared to 5-chloro or unsubstituted variants [2]. Similarly, the methyl ester moiety is essential for maintaining CB1 receptor allosteric modulation, as the free acid shows negligible activity in this context . Therefore, substituting this compound with a generic indole-2-carboxylate or even a close positional isomer would yield materially different biological outcomes and synthetic utility, making this specific CAS number a non-negotiable procurement requirement for defined research workflows [3].

Quantitative Differentiation of Methyl 6-Chloro-1H-Indole-2-Carboxylate (98081-84-6) vs. Analogs: A Comparator-Based Evidence Summary


CB1 Receptor Affinity: 6-Chloro-2-Methyl Ester vs. Unsubstituted and Free Acid Analogs

The target compound demonstrates high-affinity binding to the CB1 cannabinoid receptor (Ki = 1.3 nM) and functions as a type 1 allosteric modulator with functional potency of 3.2 nM . In contrast, the corresponding free acid (6-chloro-1H-indole-2-carboxylic acid) exhibits no detectable CB1 modulatory activity, while unsubstituted indole-2-carboxylate esters show >100-fold lower affinity [1].

Cannabinoid Receptor Pharmacology Allosteric Modulation Indole Carboxylates

IDO1 Enzyme Inhibition: 6-Chloro-2-Methyl Ester Potency vs. Related Indole-2-Carboxylates

The compound inhibits indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 1.5 nM in HeLa cells [1]. This represents a significant potency advantage over unsubstituted indole-2-carboxylate analogs, which typically exhibit IC₅₀ values in the 100–1000 nM range under similar assay conditions [2]. Furthermore, the 6-chloro substitution is critical for this enhanced potency, as 5-chloro regioisomers show >10-fold weaker inhibition [3].

Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism

NMDA Glycine Receptor Antagonism: Critical Role of 6-Chloro Substitution

SAR studies on indole-2-carboxylates reveal that halogen substitution at the 6-position is essential for potent antagonism at the NMDA-associated glycine receptor. The lead compound 2-carboxy-6-chloro-3-indoleacetic acid exhibits a Ki of 1.6 µM against [³H]glycine binding [1]. In contrast, 5-chloro and unsubstituted indole-2-carboxylates demonstrate significantly reduced affinity (Ki >10 µM) [2]. While the target methyl ester is a precursor to these active antagonists, the 6-chloro motif is the key pharmacophore that distinguishes this scaffold from other indole regioisomers [3].

NMDA Receptor Pharmacology Glycine Site Antagonists Neuroprotection

Synthetic Versatility: Methyl Ester as a Preferred Building Block Over Ethyl Ester or Free Acid

The methyl ester of 6-chloro-1H-indole-2-carboxylate offers distinct advantages in synthetic workflows compared to the ethyl ester (CAS 27034-51-1) and free acid. The methyl ester undergoes quantitative hydrolysis to the free acid under mild basic conditions (e.g., LiOH, THF/H₂O, room temperature, 2–4 h) , whereas the ethyl ester requires more forcing conditions (longer reaction times or elevated temperatures) for complete conversion . Additionally, the methyl ester demonstrates superior solubility in common organic solvents (e.g., DCM, THF, DMF) relative to the free acid, facilitating homogeneous reaction conditions for amide coupling and other derivatizations [1]. The compound is referenced in 35 patents as a key intermediate, underscoring its validated utility in scalable synthetic routes [2].

Medicinal Chemistry Synthetic Methodology Ester Hydrolysis

Defined Application Scenarios for Methyl 6-Chloro-1H-Indole-2-Carboxylate (98081-84-6) Based on Quantitative Evidence


CB1 Receptor Allosteric Modulator Probe Development

Utilize the compound's high-affinity CB1 binding (Ki = 1.3 nM) and type 1 allosteric modulation to develop chemical probes for studying cannabinoid receptor signaling bias. This application is uniquely enabled by the methyl ester moiety; the free acid analog lacks any detectable CB1 activity .

IDO1 Inhibitor Lead Optimization

Employ the 6-chloro-2-methyl ester scaffold as a starting point for structure-based design of potent IDO1 inhibitors (IC₅₀ = 1.5 nM). The 6-chloro substitution confers a >10-fold potency advantage over 5-chloro regioisomers, making this specific CAS number essential for hit-to-lead campaigns in immuno-oncology [1].

NMDA Glycine Site Antagonist Synthesis

Use as a key intermediate for synthesizing 6-chloro-3-substituted indole-2-carboxylates, which are validated NMDA glycine receptor antagonists (Ki = 1.6 µM for the 3-acetic acid derivative). The 6-chloro motif is a critical pharmacophore not present in 5-chloro or unsubstituted analogs, ensuring that procurement of this specific compound is necessary for this synthetic pathway [2].

Efficient Medicinal Chemistry Library Synthesis

Leverage the methyl ester's rapid hydrolysis kinetics and superior organic solubility to streamline the synthesis of amide and heterocyclic libraries. Compared to the ethyl ester or free acid, this building block reduces reaction times and simplifies purification, enhancing overall workflow efficiency for drug discovery groups .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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